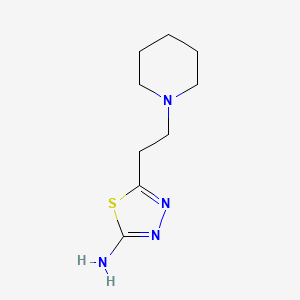
5-(2-(Piperidin-1-yl)ethyl)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-(Piperidin-1-yl)ethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a piperidine ring and a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperidine and thiadiazole moieties in its structure makes it a versatile molecule for chemical modifications and functionalization.
作用機序
Target of Action
Similar compounds have been shown to target enzymes such as glutaminase (gls) and other proteins involved in cellular metabolism .
Mode of Action
It’s known that similar compounds can inhibit enzymes like gls in an uncompetitive manner, facilitating the formation of an inactive tetramer .
Biochemical Pathways
Related compounds have been shown to impact the glutaminolysis pathway by inhibiting gls .
Pharmacokinetics
Similar compounds have shown good solubility, which can positively impact bioavailability .
Result of Action
Similar compounds have shown anticancer effects in certain cell lines .
生化学分析
Biochemical Properties
It has been suggested that this compound may interact with glutaminase (GLS), a key enzyme in the glutamine metabolic pathway
Cellular Effects
The cellular effects of 5-(2-Piperidin-1-YL-ethyl)-[1,3,4]thiadiazol-2-YL-amine are also not well characterized. It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It has been suggested that this compound may inhibit GLS in a uncompetitive manner by facilitating the formation of an inactive tetramer
Metabolic Pathways
5-(2-Piperidin-1-YL-ethyl)-[1,3,4]thiadiazol-2-YL-amine may be involved in the glutamine metabolic pathway due to its potential interaction with GLS . The specific metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, are not well characterized.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Piperidin-1-yl)ethyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with thiosemicarbazide to yield the desired thiadiazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis process.
化学反応の分析
Types of Reactions
5-(2-(Piperidin-1-yl)ethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiadiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
科学的研究の応用
5-(2-(Piperidin-1-yl)ethyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
類似化合物との比較
Similar Compounds
5-(2-(Piperidin-1-yl)ethyl)-1,3,4-thiadiazole: Lacks the amine group, which may affect its reactivity and biological activity.
2-(Piperidin-1-yl)ethyl-1,3,4-thiadiazole: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.
1,3,4-Thiadiazol-2-amine:
Uniqueness
5-(2-(Piperidin-1-yl)ethyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both piperidine and thiadiazole rings, which confer distinct chemical and biological properties
特性
IUPAC Name |
5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S/c10-9-12-11-8(14-9)4-7-13-5-2-1-3-6-13/h1-7H2,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWGPZYVRAKIIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














